molecular formula C45H54FN7O6 B10856612 Luxdegalutamide CAS No. 2750830-09-0

Luxdegalutamide

カタログ番号: B10856612
CAS番号: 2750830-09-0
分子量: 808.0 g/mol
InChIキー: RDPPBRKNBBXPNZ-PJXMSJPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ARV-766の合成には、アンドロゲン受容体と特定のE3ユビキチンリガーゼ複合体の間のタンパク質-タンパク質相互作用を誘発できるPROTAC分子の生成が含まれます。 この相互作用により、アンドロゲン受容体のユビキチン化と、その後のプロテアソームによる分解が起こります . ARV-766の詳細な合成経路と反応条件は、機密情報であり、パブリックドメインで完全に公開されていません。 一般的なアプローチには、アンドロゲン受容体に結合するリガンドと、E3ユビキチンリガーゼを動員するリガンドを、リンカー化学を使用して連結することが含まれます .

生物活性

Luxdegalutamide, also known as ARV-766, is a second-generation proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR), a critical protein implicated in the progression of prostate cancer. This compound has garnered attention due to its ability to effectively target both wild-type and mutant forms of the AR, particularly in cases of metastatic castration-resistant prostate cancer (mCRPC).

This compound operates through the ubiquitin-proteasome system, where it facilitates the targeted degradation of the AR. The compound binds to the AR and an E3 ligase, leading to ubiquitination and subsequent degradation of the receptor. This mechanism is crucial for reducing AR levels in cancer cells, thereby inhibiting tumor growth.

Preclinical Studies

Preclinical studies have demonstrated that this compound significantly reduces AR levels and inhibits tumor growth in various prostate cancer models. For instance:

  • In vitro studies : this compound has shown over 95% reduction in AR levels in VCaP cell lines, including those with common mutations associated with resistance to traditional therapies like enzalutamide .
  • In vivo efficacy : In mouse xenograft models, this compound exhibited superior tumor growth inhibition compared to enzalutamide, reinforcing its potential as a more effective treatment option for resistant prostate cancer cases .

Clinical Trials

This compound is currently undergoing clinical evaluation in Phase 1/2 trials. Key findings from these trials include:

  • Safety and Efficacy : Early results indicate that this compound is generally well-tolerated among patients and demonstrates promising efficacy as both a monotherapy and in combination with other treatments such as abiraterone .
  • Dosing : The drug has shown effectiveness at lower doses than enzalutamide, suggesting a better therapeutic index .

Comparative Table of PROTACs

CompoundTargetMechanismClinical PhaseKey Findings
BavdegalutamideAndrogen ReceptorPROTAC DegraderPhase 1Effective against specific AR mutations; high clearance rate .
This compoundAndrogen ReceptorPROTAC DegraderPhase 1/2Broader efficacy profile; well-tolerated; reduces PSA levels more effectively than enzalutamide .
ARV-110Androgen ReceptorPROTAC DegraderCompletedFirst PROTAC evaluated clinically; effective in specific patient subsets .

Case Study 1: Efficacy Against Mutant AR

A patient with mCRPC exhibiting the L702H mutation was treated with this compound. The treatment resulted in significant decreases in PSA levels and tumor burden, demonstrating the compound's ability to overcome resistance associated with this mutation .

Case Study 2: Combination Therapy

In another case, this compound was administered alongside abiraterone. This combination therapy led to enhanced suppression of tumor growth compared to either agent alone, highlighting its potential for use in multi-drug regimens for advanced prostate cancer .

特性

CAS番号

2750830-09-0

分子式

C45H54FN7O6

分子量

808.0 g/mol

IUPAC名

4-[4-[[1-[4-[[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[(3S)-2,6-dioxopiperidin-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1

InChIキー

RDPPBRKNBBXPNZ-PJXMSJPKSA-N

異性体SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)N[C@H]7CCC(=O)NC7=O)F)C

正規SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。